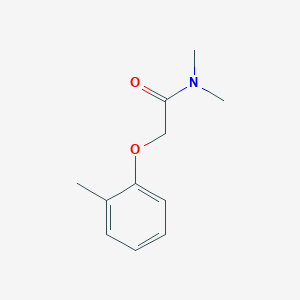

N,N-dimethyl-2-(2-methylphenoxy)acetamide

Description

Historical Context and Structural Significance of Phenoxyacetamide Derivatives

The exploration of phenoxyacetic acids and their derivatives dates back to their initial use in various industrial applications, including the manufacturing of dyes, fungicides, and pesticides. nih.gov The core structure, a phenoxy group linked to an acetamide (B32628), has proven to be a versatile scaffold in medicinal chemistry. nih.govresearchgate.net This versatility has spurred extensive research into a wide array of derivatives, which have been investigated for a multitude of biological activities. These activities include potential applications as anticancer, anti-inflammatory, analgesic, antimicrobial, and antiviral agents. researchgate.netnih.gov

Current Research Landscape and Knowledge Gaps for N,N-dimethyl-2-(2-methylphenoxy)acetamide

The current research landscape for the broader class of phenoxyacetamide derivatives is vibrant and continues to expand. nih.govresearchgate.net Studies have explored their potential as inhibitors for enzymes like cyclooxygenase-II (COX-II), which is relevant in the development of anti-inflammatory drugs. archivepp.com Furthermore, their role as potential therapeutic agents for a range of diseases continues to be an active area of investigation. nih.govresearchgate.net

However, for the specific compound This compound , there is a notable knowledge gap in the scientific literature. While its existence is confirmed through its CAS number (29239-56-3) and its availability from chemical suppliers, detailed research findings on its synthesis, specific properties, and biological activity are not extensively documented in publicly available literature. cymitquimica.com Much of the available information is inferred from the activities of structurally similar compounds. This lack of specific data presents a clear opportunity for future research to characterize this molecule and explore its potential applications.

Rationale and Academic Objectives of Investigating this compound

The primary rationale for investigating this compound stems from the established biological significance of the broader phenoxyacetamide class. The academic objectives for its study would be to:

Synthesize and Characterize: Develop and document a clear synthetic pathway for the compound and thoroughly characterize its physicochemical properties.

Explore Biological Activity: Screen the compound for a range of biological activities, drawing parallels from the known activities of other phenoxyacetamide derivatives. This could include, but is not limited to, anticancer, anti-inflammatory, and antimicrobial assays.

Structure-Activity Relationship (SAR) Studies: Contribute to the broader understanding of how the specific structural features of this compound (the ortho-methyl group on the phenoxy ring and the N,N-dimethyl substitution on the acetamide) influence its chemical behavior and biological efficacy compared to other derivatives.

Intermediate for Novel Compounds: Utilize it as a building block for the synthesis of more complex molecules with potentially enhanced or novel therapeutic properties. A patent has described the use of phenoxyacetamide compounds as intermediates in the preparation of herbicides. google.com

Chemical and Physical Properties

Below is a table summarizing the general chemical and physical properties of this compound, also known by its alternative name, N,N-Dimethyl-2-(o-tolyloxy)acetamide.

| Property | Value |

| CAS Number | 29239-56-3 |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Purity | 97% cymitquimica.com |

This data is based on available supplier information.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9-6-4-5-7-10(9)14-8-11(13)12(2)3/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVILMLWBQTJNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Aspects of N,n Dimethyl 2 2 Methylphenoxy Acetamide Formation

Retrosynthetic Analysis and Precursor Identification for N,N-dimethyl-2-(2-methylphenoxy)acetamide

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are logical, focusing on the ether and amide bonds.

Disconnection 1: Amide Bond (C-N)

The amide bond can be disconnected to reveal 2-(2-methylphenoxy)acetic acid and dimethylamine (B145610). This is a common and straightforward approach, as the formation of amides from carboxylic acids and amines is a well-established transformation in organic synthesis.

Disconnection 2: Ether Bond (C-O)

Alternatively, the ether linkage can be broken. This leads to two possible pathways based on the Williamson ether synthesis:

Pathway A: Disconnection between the phenoxy oxygen and the adjacent methylene (B1212753) carbon suggests 2-methylphenol (o-cresol) and a suitable N,N-dimethyl-2-haloacetamide, such as N,N-dimethyl-2-chloroacetamide, as precursors.

Pathway B: Disconnection between the 2-methylphenyl group and the oxygen atom is less synthetically viable as it would involve a challenging nucleophilic aromatic substitution.

Based on this analysis, the key precursors for the synthesis of this compound are identified as:

2-methylphenol (o-cresol)

A derivative of chloroacetic acid (e.g., chloroacetic acid, chloroacetyl chloride)

Dimethylamine or its equivalent.

These precursors are readily available and provide the foundation for the diverse synthetic pathways discussed below.

Diverse Synthetic Pathways for this compound

The synthesis of this compound can be achieved through several routes, primarily centered around the formation of the amide and ether bonds in different sequences.

Amidation Reactions and Linkage Formation

This approach first synthesizes the intermediate, 2-(2-methylphenoxy)acetic acid, which is then subjected to amidation.

The initial step is the synthesis of 2-(2-methylphenoxy)acetic acid, typically via the Williamson ether synthesis. This involves the reaction of 2-methylphenol with a haloacetic acid, such as chloroacetic acid, in the presence of a base like sodium hydroxide (B78521).

Once 2-(2-methylphenoxy)acetic acid is obtained, it can be converted to this compound through several amidation methods:

Activation with Coupling Reagents: The carboxylic acid can be activated using a variety of coupling reagents to facilitate the reaction with dimethylamine. Common coupling agents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU). These reagents form a highly reactive intermediate that is readily attacked by dimethylamine. While effective, these methods often generate stoichiometric byproducts that can complicate purification.

Conversion to Acyl Halide: A traditional and effective method involves converting the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-(2-methylphenoxy)acetyl chloride is highly electrophilic and reacts rapidly with dimethylamine to form the desired amide.

Direct Catalytic Amidation: Modern synthetic chemistry emphasizes atom economy and waste reduction. Direct catalytic amidation of carboxylic acids with amines is a greener alternative that avoids the use of stoichiometric activating agents. Various catalysts, including boric acid and certain transition metal complexes, have been developed to promote this transformation, which typically proceeds at elevated temperatures with the removal of water as the only byproduct.

Phenoxy Ether Synthesis Strategies

This pathway prioritizes the formation of the amide bond first, followed by the creation of the phenoxy ether linkage. The key intermediate in this route is N,N-dimethyl-2-chloroacetamide.

The synthesis of N,N-dimethyl-2-chloroacetamide is achieved by the reaction of chloroacetyl chloride with dimethylamine. This reaction is typically performed at low temperatures in the presence of a base to neutralize the hydrochloric acid byproduct.

The subsequent step is a Williamson ether synthesis, where the sodium salt of 2-methylphenol (sodium 2-methylphenoxide), prepared by treating 2-methylphenol with a strong base like sodium hydride or sodium hydroxide, acts as a nucleophile. This phenoxide then displaces the chloride from N,N-dimethyl-2-chloroacetamide to form the final product. This S_N2 reaction is a classic and widely used method for ether formation. ajrconline.orgwikipedia.org

N-Alkylation and Dimethylation Approaches

While a direct one-pot N-alkylation and dimethylation approach starting from a simpler precursor is less common for this specific molecule, the principles can be applied to the synthesis of the N,N-dimethylamine moiety. If one were to start with a primary amide, 2-(2-methylphenoxy)acetamide, it could theoretically be N,N-dimethylated using a methylating agent such as methyl iodide in the presence of a strong base. However, this approach can be difficult to control, often leading to a mixture of mono- and di-methylated products. Therefore, the stepwise synthesis involving the direct use of dimethylamine is generally preferred for its selectivity and higher yield of the desired N,N-dimethylated product.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and costs.

For the Williamson ether synthesis step, several factors can be fine-tuned:

Base: The choice of base for deprotonating the phenol is important. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used. organic-synthesis.com The strength of the base can influence the reaction rate.

Solvent: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile are often employed as they effectively solvate the cation of the phenoxide salt, leaving the nucleophilic oxygen anion more reactive. masterorganicchemistry.com

Temperature: The reaction is often heated to increase the rate of the S_N2 reaction. However, excessively high temperatures can lead to side reactions. Typical laboratory syntheses achieve yields of 50-95%. wikipedia.org

Phase-Transfer Catalysis: To improve the reaction between the aqueous phenoxide and the organic haloacetamide, a phase-transfer catalyst (PTC) can be employed. austinpublishinggroup.com Catalysts like tetrabutylammonium bromide can shuttle the phenoxide ion into the organic phase, accelerating the reaction and often allowing for milder conditions and improved yields.

For the amidation reaction , optimization strategies include:

Catalyst Selection: In direct catalytic amidation, the choice of catalyst is paramount. Boron-based catalysts and various transition metal complexes have shown high efficacy. catalyticamidation.info Nickel(II) chloride has been demonstrated as an effective catalyst for the direct amidation of phenylacetic acid derivatives with benzylamine derivatives, achieving moderate to excellent yields. nih.gov

Solvent and Temperature: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. For direct amidation, high-boiling point solvents like toluene or xylene are often used to facilitate the removal of water via a Dean-Stark apparatus.

Reagent Stoichiometry: The molar ratio of the carboxylic acid (or its activated derivative) to dimethylamine can be adjusted to drive the reaction to completion. Using a slight excess of the more volatile dimethylamine is common.

An interactive table summarizing the optimization of analogous Williamson ether synthesis is presented below:

Table 1: Optimization of Williamson Ether Synthesis for Phenols

| Phenol | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenol | Ethyl Bromide | K₂CO₃ | Acetone | Reflux | 92 |

| 4-Nitrophenol | Benzyl Chloride | K₂CO₃ | DMF | 80 | 95 |

| 2-Naphthol | Methyl Iodide | NaH | THF | 25 | 98 |

| 4-Methoxyphenol | Ethyl Bromoacetate | Cs₂CO₃ | Acetonitrile | 25 | 94 |

Exploration of Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and the principles of green chemistry. Several strategies can be applied to the synthesis of this compound to make the process more environmentally benign.

Atom Economy: Direct catalytic amidation is a prime example of an atom-economical reaction, as it ideally produces only water as a byproduct. This is in stark contrast to methods using stoichiometric coupling reagents, which generate significant amounts of waste.

Use of Safer Solvents: Traditional solvents like dichloromethane (B109758) and DMF are effective but pose environmental and health risks. The exploration of greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water (for certain reactions) is an active area of research.

Catalysis: The use of catalysts, both for the amidation and potentially for the ether synthesis, is a cornerstone of green chemistry. Catalysts reduce the energy requirements of a reaction and can be used in small quantities, often being recyclable. For instance, some direct amidation catalysts can be recovered and reused multiple times without a significant loss of activity. nih.gov

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. anton-paar.comoatext.com Microwave irradiation can lead to rapid and uniform heating, significantly reducing reaction times and often improving yields compared to conventional heating methods. researchgate.net This can be particularly beneficial for both the Williamson ether synthesis and the amidation steps.

Solvent-Free Reactions: In some cases, reactions can be carried out under solvent-free conditions, which completely eliminates solvent waste. The Williamson synthesis of aryl ethers has been successfully performed under solvent-free conditions using a solid base like sodium bicarbonate or potassium carbonate, offering a greener alternative. researchgate.net

An interactive table summarizing green chemistry approaches for analogous amide synthesis is presented below:

Table 2: Green Chemistry Approaches to Amide Synthesis

| Carboxylic Acid | Amine | Catalyst/Method | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Benzoic Acid | Aniline | Boric Acid | Toluene | Reflux | 90 |

| Phenylacetic Acid | Benzylamine | NiCl₂ | Toluene | 150 °C | 98 |

| Adipic Acid | Hexylamine | Microwave | None | 150 °C, 15 min | 95 |

| Acetic Acid | Benzylamine | Fe₃O₄/DABCO | Acetonitrile | 85 °C | 92 |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible.

Chemical Transformations and Derivatization of the this compound Skeleton

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the tertiary amide, the aryl ether linkage, and the substituted aromatic ring. These sites offer various opportunities for chemical transformation and the synthesis of new derivatives. The following sections explore the potential reactivity of this scaffold under oxidative, reductive, and nucleophilic conditions, as well as through functional group interconversions.

Investigation of Oxidation Pathways

The this compound molecule possesses several sites susceptible to oxidation, with the specific outcome depending on the reagents and conditions employed. The primary locations for oxidation are the tolyl methyl group, the aromatic ring, the N,N-dimethylamino moiety, and the α-methylene carbon.

Oxidation of the Tolyl Methyl Group: The methyl substituent on the phenoxy ring is a primary site for oxidation. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can convert the methyl group into a carboxylic acid. This transformation would yield 2-(2-carboxy-phenoxy)-N,N-dimethylacetamide, a derivative with altered solubility and chelating properties.

Oxidation of the Aromatic Ring: Under harsh oxidative conditions, the aromatic ring itself can undergo degradation. However, more controlled dearomatization of N-phenoxyacetamides can be achieved using specific catalysts, leading to the formation of dienone intermediates. acs.org

Oxidation of the Amide Group: The tertiary amide group presents another potential oxidation site. The nitrogen atom can be oxidized to an N-oxide. For instance, controlled oxidation of related N,N-dimethylaniline derivatives with reagents like peracetic acid has been shown to produce N-oxides. rsc.org In the case of this compound, this would result in the formation of this compound N-oxide. Furthermore, studies on N,N-dimethylacetamide (DMAc) have shown that oxidation can occur at the N-methyl groups, potentially leading to demethylation or the formation of hemiaminal species. rsc.org

The potential oxidative transformations are summarized in the table below.

| Reaction Site | Reagent(s) | Expected Product | Notes |

|---|---|---|---|

| Tolyl Methyl Group | KMnO₄, heat | 2-(2-carboxyphenoxy)-N,N-dimethylacetamide | Standard benzylic oxidation. |

| Amide Nitrogen | Peracetic Acid (CH₃CO₃H) | This compound N-oxide | Analogous to oxidation of tertiary amines. rsc.org |

| N-Methyl Groups | t-BuOOH, UV light | N-methyl-N-(hydroxymethyl)-2-(2-methylphenoxy)acetamide | Potential for hemiaminal formation based on DMAc studies. rsc.org |

Analysis of Reduction Reactions

Reduction of this compound primarily targets the amide functional group, as the aryl ether and the aromatic ring are generally stable to common reducing agents.

Reduction of the Amide Carbonyl: The most significant reduction pathway involves the conversion of the tertiary amide to a tertiary amine. This transformation requires powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent. The reaction replaces the carbonyl oxygen with two hydrogen atoms, yielding N,N-dimethyl-2-(2-methylphenoxy)ethanamine. This conversion is a fundamental transformation in organic synthesis for accessing substituted amines from their corresponding amides. vanderbilt.edu Other reagents like diborane (B₂H₆) can also be employed for this purpose.

Reduction of the Aromatic Ring: The reduction of the phenyl ring (a Birch reduction) is possible but requires specific and harsh conditions, such as dissolving metal reduction (e.g., sodium or lithium in liquid ammonia with an alcohol). This would lead to a non-aromatic cyclic diene, a significant structural modification that is less commonly performed on this type of substrate.

The principal reduction reactions are outlined in the table below.

| Reaction Site | Reagent(s) | Expected Product | Notes |

|---|---|---|---|

| Amide Carbonyl | Lithium Aluminum Hydride (LiAlH₄) | N,N-dimethyl-2-(2-methylphenoxy)ethanamine | Standard reaction for complete reduction of tertiary amides. vanderbilt.edu |

| Amide Carbonyl | Diborane (B₂H₆) | N,N-dimethyl-2-(2-methylphenoxy)ethanamine | Alternative to LiAlH₄, sometimes offering different selectivity. |

Nucleophilic Substitution Patterns

The structure of this compound is itself generally resistant to direct nucleophilic attack, as it lacks a suitable leaving group on its core skeleton. However, the synthesis of this molecule relies on a key nucleophilic substitution reaction, which highlights the reactivity of its precursors.

Synthesis via Nucleophilic Substitution: The most common synthetic route to this class of compounds involves the Williamson ether synthesis. In this approach, 2-methylphenol (o-cresol) is first deprotonated with a base (e.g., sodium hydride, NaH, or potassium carbonate, K₂CO₃) to form the corresponding 2-methylphenoxide anion. This potent nucleophile then displaces a halide from an electrophilic partner, typically 2-chloro-N,N-dimethylacetamide. The chemical reactivity of N-aryl 2-chloroacetamides is well-established, with the chlorine atom being readily displaced by oxygen, nitrogen, or sulfur nucleophiles. researchgate.netgoogle.com

Nucleophilic Aromatic Substitution (SNAAr): Direct nucleophilic substitution on the aromatic ring is generally unfavorable as there are no strong electron-withdrawing groups to activate the ring towards such a reaction. For SNAAr to occur, the ring would typically need to be substituted with groups like nitro functions, which are absent in the parent molecule.

The key substitution reaction related to the molecule's formation is detailed below.

| Nucleophile | Electrophile | Product | Reaction Type |

|---|---|---|---|

| Sodium 2-methylphenoxide | 2-chloro-N,N-dimethylacetamide | This compound | Williamson Ether Synthesis (SN2) researchgate.net |

Exploration of Functional Group Interconversions

Functional group interconversions (FGIs) provide pathways to significantly alter the molecule's structure and properties. Key transformations include amide hydrolysis, ether cleavage, and electrophilic aromatic substitution.

Amide Hydrolysis: The tertiary amide bond can be cleaved under either acidic or basic conditions. Acid-catalyzed hydrolysis (e.g., with aqueous HCl or H₂SO₄) would yield 2-(2-methylphenoxy)acetic acid and a dimethylammonium salt. Base-catalyzed hydrolysis (e.g., with aqueous NaOH) would produce the sodium salt of 2-(2-methylphenoxy)acetic acid and free dimethylamine.

Aryl Ether Cleavage: The ether linkage is robust but can be cleaved by strong acids, particularly hydrogen halides like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction would break the C-O bond, yielding 2-methylphenol (o-cresol) and a derivative of the N,N-dimethylacetamide side chain, such as 2-bromo-N,N-dimethylacetamide.

Electrophilic Aromatic Substitution (EAS): The 2-methylphenoxy group is activated towards electrophilic attack. The ether oxygen and the methyl group are both ortho-, para-directing. Given that the ortho-positions relative to the ether are sterically hindered (one is blocked by the side chain and the other by the methyl group), electrophilic substitution is most likely to occur at the positions para to the ether linkage (position 5) and para to the methyl group (position 4). Potential EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.

Halogenation: Using Br₂ with a Lewis acid catalyst (e.g., FeBr₃) to introduce a bromo (-Br) group.

Friedel-Crafts Acylation: Using an acyl chloride (e.g., CH₃COCl) with a Lewis acid (e.g., AlCl₃) to introduce an acetyl (-COCH₃) group.

A summary of these potential transformations is provided in the table below.

| Transformation | Reagent(s) | Key Products | Notes |

|---|---|---|---|

| Amide Hydrolysis (Acidic) | H₃O⁺, heat | 2-(2-methylphenoxy)acetic acid, (CH₃)₂NH₂⁺ | Standard amide cleavage. |

| Aryl Ether Cleavage | HBr, heat | 2-methylphenol, 2-bromo-N,N-dimethylacetamide | Requires harsh conditions. ub.edu |

| Aromatic Nitration | HNO₃, H₂SO₄ | Nitrated aromatic ring derivatives | Substitution expected at positions 4 and 5. |

| Aromatic Bromination | Br₂, FeBr₃ | Brominated aromatic ring derivatives | Substitution expected at positions 4 and 5. |

Advanced Structural Characterization and Spectroscopic Elucidation of N,n Dimethyl 2 2 Methylphenoxy Acetamide

Comprehensive Spectroscopic Characterization

The elucidation of the molecular structure of N,N-dimethyl-2-(2-methylphenoxy)acetamide would rely on a combination of modern spectroscopic techniques. Each method provides unique insights into the compound's atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the 2-methylphenoxy group, the methylene (B1212753) protons of the acetamide (B32628) moiety, and the two methyl groups attached to the nitrogen atom. The chemical shifts, signal multiplicities (singlet, doublet, triplet, etc.), and integration values would confirm the connectivity of the protons. For instance, the aromatic protons would likely appear in the range of 6.8-7.2 ppm, the methylene protons as a singlet around 4.5-5.0 ppm, the N,N-dimethyl protons as two distinct singlets (due to restricted rotation around the amide C-N bond) or a single singlet at around 2.9-3.1 ppm, and the methyl group on the aromatic ring as a singlet around 2.2-2.4 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of non-equivalent carbon atoms in the molecule. Characteristic signals would be expected for the carbonyl carbon of the amide group (around 168-172 ppm), the aromatic carbons (in the 110-160 ppm range), the methylene carbon, the N,N-dimethyl carbons, and the aromatic methyl carbon.

Predicted ¹H and ¹³C NMR Data

While experimental data is unavailable, predicted NMR data can be calculated using computational chemistry software. These predictions serve as a guide for what to expect in an experimental spectrum.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| 7.15-7.25 (m, 2H) | Aromatic CH |

| 6.85-6.95 (m, 2H) | Aromatic CH |

| 4.65 (s, 2H) | O-CH₂ |

| 3.05 (s, 3H) | N-CH₃ |

| 2.95 (s, 3H) | N-CH₃ |

| 2.30 (s, 3H) | Ar-CH₃ |

Note: These are predicted values and may differ from experimental results.

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) techniques would be used. The molecular ion peak ([M]⁺ or [M+H]⁺) would confirm the molecular weight of 193.24 g/mol .

High-Resolution Mass Spectrometry (HRMS): This would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula (C₁₁H₁₅NO₂).

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique would be useful for analyzing the purity of the compound and for fragmentation studies to further confirm the structure.

Vibrational Spectroscopy (e.g., FT-IR, Raman Spectroscopy)

Vibrational spectroscopy probes the functional groups present in a molecule.

FT-IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands. A strong band around 1650 cm⁻¹ would be indicative of the C=O stretching of the tertiary amide. C-H stretching vibrations for the aromatic and aliphatic portions would appear around 3100-2850 cm⁻¹. The C-O-C stretching of the ether linkage would likely be observed in the 1250-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Expected Vibrational Bands

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H Stretch |

| 2950-2850 | Aliphatic C-H Stretch |

| 1650-1630 | C=O Stretch (Amide I) |

| 1600, 1490 | Aromatic C=C Stretch |

| 1250-1200 | Aryl-O Stretch |

| 1100-1000 | Alkyl-O Stretch |

Elemental Composition Analysis

Elemental analysis would be performed to experimentally determine the percentage composition of carbon, hydrogen, and nitrogen in the compound. The results would be compared with the theoretical values calculated from the molecular formula C₁₁H₁₅NO₂ (C: 68.37%, H: 7.82%, N: 7.25%).

X-ray Crystallographic Analysis of this compound and Related Structures

Should suitable single crystals of this compound be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The analysis of the diffraction pattern would reveal the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This data is fundamental for solving the crystal structure and provides insights into the packing of the molecules in the crystal lattice. As no experimental data is available, a table of hypothetical crystallographic parameters cannot be provided.

Elucidation of Molecular Conformation and Stereochemistry

A definitive determination of the molecular conformation and stereochemistry of this compound would necessitate experimental data from techniques such as single-crystal X-ray diffraction. Such an analysis would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule.

Without experimental data, a theoretical conformational analysis could be performed using computational chemistry methods. Such studies would predict the most stable conformers in the gaseous phase or in solution, offering insights into the molecule's preferred three-dimensional structure.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The analysis of intermolecular interactions is crucial for understanding the solid-state properties of a compound. For this compound, the potential for various non-covalent interactions exists.

Hydrogen Bonding: As an N,N-dimethyl substituted amide, this molecule lacks the traditional N-H donor for classical hydrogen bonding that is often observed in primary and secondary amides. nih.gov However, weak C-H···O hydrogen bonds involving the methyl groups or the aromatic ring and the carbonyl oxygen could play a role in stabilizing the crystal structure. Studies on similar compounds have shown the presence of such weak interactions. nih.gov

A detailed analysis would typically involve the examination of intermolecular distances and angles from crystallographic data.

Packing Arrangements and Crystal Lattice Dynamics

The manner in which molecules of this compound arrange themselves in a crystal lattice would define its packing arrangement. This arrangement is a consequence of the interplay of various intermolecular forces, aiming for the most thermodynamically stable structure.

Typically, crystal packing in related acetamides can range from herringbone patterns to layered structures, influenced by the dominant intermolecular interactions. researchgate.netnih.gov Without experimental data, it is not possible to determine the specific crystal system, space group, or unit cell dimensions for this compound.

Below is a placeholder for the kind of data that would be presented if a crystal structure were available.

| Crystallographic Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Computational Chemistry and in Silico Modeling of N,n Dimethyl 2 2 Methylphenoxy Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N,N-dimethyl-2-(2-methylphenoxy)acetamide, offering a lens into its electronic structure and predicting its reactivity.

Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the electronic properties of molecules of this nature. researchgate.netnih.gov By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost.

For a molecule like this compound, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), can be used to determine its optimized geometry, vibrational frequencies, and electronic properties. nih.govresearchgate.net The optimized structural parameters, including bond lengths and angles, can be compared with experimental data if available. researchgate.net

Key electronic descriptors derived from DFT calculations provide a quantitative measure of the molecule's reactivity. These include the ionization potential, electron affinity, global hardness, and electronegativity. nih.gov The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, reveals the regions most susceptible to electrophilic and nucleophilic attack. researchgate.net In acetamide (B32628) derivatives, the negative potential is typically concentrated around the carbonyl oxygen atom, indicating a likely site for electrophilic interaction, while positive potential is often found around the amide hydrogen, suggesting a site for nucleophilic interaction. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties for an Acetamide Derivative

| Property | Calculated Value | Significance |

| Total Energy | Varies (e.g., in Hartrees) | Represents the total electronic and nuclear energy of the molecule at its optimized geometry. |

| Dipole Moment | Varies (e.g., in Debye) | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Ionization Potential (I) | Varies (e.g., in eV) | The energy required to remove an electron; related to the molecule's ability to act as an electron donor. |

| Electron Affinity (A) | Varies (e.g., in eV) | The energy released when an electron is added; related to the molecule's ability to act as an electron acceptor. |

| Global Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. |

| Electronegativity (χ) | χ = (I + A) / 2 | Represents the molecule's ability to attract electrons. |

Note: The values in this table are illustrative and would need to be specifically calculated for this compound.

Molecular orbital (MO) theory provides a detailed picture of the electronic structure by describing the distribution and energy of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that primarily dictate a molecule's chemical reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the molecule's kinetic stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Data for an Acetamide Derivative

| Parameter | Energy (eV) | Description |

| EHOMO | Varies | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | Varies | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | Varies | ELUMO - EHOMO; an indicator of chemical reactivity and stability. |

Note: The values in this table are illustrative and would need to be specifically calculated for this compound.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. cyberleninka.runih.govresearchgate.net This method is instrumental in drug discovery and for understanding the potential biological activity of compounds like this compound.

The process involves placing the 3D structure of the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction. mdpi.com

For this compound, molecular docking studies could be performed against various biological targets to explore its potential as an inhibitor or modulator. nih.govresearchgate.net For instance, related acetamide derivatives have been docked against enzymes like acetylcholinesterase (AChE) and cyclooxygenase (COX), which are implicated in neurodegenerative diseases and inflammation, respectively. researchgate.netmdpi.com The results of such studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. mdpi.comsemanticscholar.org

Table 3: Illustrative Molecular Docking Results for a Ligand with a Target Protein

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | Varies | An estimation of the strength of the interaction between the ligand and the protein. |

| Inhibition Constant (Ki) | Varies (e.g., nM, µM) | The concentration of inhibitor required to produce half-maximum inhibition. |

| Key Interacting Residues | e.g., TYR 337, ASP 72 | Amino acid residues in the protein's active site that form significant interactions with the ligand. |

| Types of Interactions | Hydrogen bonds, Hydrophobic, π-π stacking | The nature of the non-covalent bonds formed between the ligand and the protein. |

Note: This table presents illustrative data. The specific values and interacting residues would depend on the chosen protein target for this compound.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. ebi.ac.uknih.gov By systematically modifying the structure of this compound and observing the changes in its activity, researchers can deduce which functional groups are essential for its function.

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. kg.ac.rsnih.gov These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new, untested compounds. kg.ac.rs

For this compound, a QSAR model could be developed using a dataset of structurally similar compounds with known activities. kg.ac.rsnih.gov The model could then be used to predict the activity of novel derivatives, thereby prioritizing the synthesis of the most promising candidates. Descriptors used in such models can be constitutional (0D), topological (2D), or 3D, and the models can be linear (e.g., Multiple Linear Regression) or non-linear (e.g., Artificial Neural Networks). kg.ac.rsnih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time by solving Newton's equations of motion for a system of atoms and molecules. chemrxiv.orgmdpi.com This technique is particularly useful for studying the conformational flexibility of this compound and the effects of its environment, such as the solvent.

MD simulations can reveal the different conformations that the molecule can adopt and the energetic barriers between them. This is crucial for understanding how the molecule might fit into a receptor's binding site. For example, simulations can explore the rotational freedom around the ether linkage and the amide bond in this compound.

Furthermore, MD simulations can explicitly model the interactions between the solute and solvent molecules, providing insights into solvation effects. chemrxiv.org This is important for understanding the molecule's solubility and how its properties might change in a biological environment compared to the gas phase. The stability of a ligand-protein complex, as predicted by molecular docking, can also be further assessed through MD simulations, which can reveal whether the key interactions are maintained over time. mdpi.com

Biological Mechanisms and Molecular Interactions of N,n Dimethyl 2 2 Methylphenoxy Acetamide and Its Structural Analogs

Investigation of Cellular and Molecular Targets

The biological effects of acetamide (B32628) derivatives are rooted in their interactions with specific cellular and molecular targets. These interactions can lead to the modulation of enzyme activity, interference with signaling cascades, and binding to cellular receptors.

The potential for acetamide derivatives to interact with cellular receptors is suggested by the structural features of some of its analogs. For instance, analogs containing a pyrrolidine (B122466) moiety are thought to have the potential to bind to neurotransmitter receptors, which could influence functions within the central nervous system. However, specific receptor binding and ligand affinity studies for N,N-dimethyl-2-(2-methylphenoxy)acetamide are not extensively documented in publicly available research.

A study on N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide, a structural analog, has shown that it exerts its pharmacological effects by binding to the mu-opioid receptor in the central nervous system, which leads to the modulation of pain perception and mood. smolecule.com This highlights the potential for acetamide derivatives to interact with specific receptor systems, although the receptor affinity is highly dependent on the specific structural moieties of the molecule.

Acetamide-type compounds have demonstrated the ability to modulate the activity of several key enzymes. nih.gov Research has indicated that these compounds can act as potent inhibitors of monoamine oxidase-A (MAO-A), monoamine oxidase-B (MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov For example, milacemide (B1266084) and its structural variants are known inhibitors of the enzyme MAO-B. nih.gov

Furthermore, a phenanthridinone derivative of acetamide, 2-(dimethylamino)-N-(5,6-dihydro-6-oxophenanthridin-2-yl)acetamide (PJ34), is a known inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov This inhibition occurs through competition with the NAD+ binding site in the activated enzyme. nih.gov

The table below summarizes the enzyme modulation by structural analogs of this compound.

| Compound/Analog Class | Target Enzyme(s) | Effect | Reference |

| Acetamide-type compounds | MAO-A, MAO-B, AChE, BChE | Inhibition | nih.gov |

| Milacemide and its modifications | MAO-B | Inhibition | nih.gov |

| 2-(dimethylamino)-N-(5,6-dihydro-6-oxophenanthridin-2-yl)acetamide (PJ34) | PARP-1 | Inhibition | nih.gov |

A significant body of research on structural analogs of this compound has focused on their interference with cellular signaling pathways, particularly those involved in osteoclast differentiation. Osteoclasts are bone-resorbing cells, and their activity is regulated by the receptor activator of nuclear factor-kappa B ligand (RANKL) signaling pathway. mdpi.comnih.gov

Several acetamide derivatives have been shown to inhibit osteoclast differentiation by targeting this pathway. For instance, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) was found to downregulate the expression of key osteoclast-specific markers. mdpi.comnih.gov This includes c-Fos and nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), which are crucial transcription factors for osteoclastogenesis. mdpi.com NAPMA did not, however, affect the activation of MAPKs or NF-kB in response to RANKL stimulation. mdpi.com

Similarly, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl) was observed to inhibit osteoclast formation by suppressing the expression of osteoclast-related marker genes such as TRAF6, c-fos, DC-STAMP, ATP6v0d2, NFATc1, MMP9, CtsK, and Acp5. semanticscholar.org Another analog, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz), also demonstrated a strong inhibitory effect on osteoclastogenesis. nih.gov

The table below details the interference of structural analogs with cellular signaling pathways.

| Compound/Analog | Targeted Signaling Pathway | Key Molecules Affected | Biological Outcome | Reference |

| N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) | RANKL/RANK | c-Fos, NFATc1, DC-STAMP, Cathepsin K, MMP-9 | Inhibition of osteoclast differentiation | mdpi.comnih.gov |

| N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl) | RANKL/RANK | TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, Acp5 | Inhibition of osteoclast differentiation | semanticscholar.org |

| N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz) | RANKL/RANK | Osteoclast-specific marker genes | Inhibition of osteoclastogenesis | nih.gov |

In Vitro Biological Activity Assessment

The biological activities of this compound analogs have been extensively evaluated through various in vitro assays, providing a functional characterization of their effects on biological systems.

Cell-based assays have been instrumental in elucidating the inhibitory effects of acetamide derivatives on osteoclast differentiation. A common method involves the use of bone marrow-derived macrophages (BMMs), which are induced to differentiate into osteoclasts in the presence of M-CSF and RANKL. nih.govsemanticscholar.orgmdpi.com

In these assays, the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells is a key indicator of osteoclastogenesis. mdpi.comsemanticscholar.org Studies have shown that compounds like NAPMA and PPOA-N-Ac-2-Cl significantly decrease the formation of these TRAP-positive cells in a dose-dependent manner, without showing significant cytotoxicity. mdpi.comnih.govsemanticscholar.org

The table below summarizes the findings from cell-based assays on osteoclast differentiation.

| Compound/Analog | Cell Type | Assay | Key Findings | Reference |

| N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) | Bone marrow-derived macrophages (BMMs) | TRAP staining, Gene and protein expression analysis | Dose-dependent inhibition of TRAP-positive cell formation; Downregulation of c-Fos, NFATc1, DC-STAMP, Cathepsin K, MMP-9 | mdpi.comnih.gov |

| N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl) | Bone marrow-derived macrophages (BMMs) | TRAP staining, Gene and protein expression analysis | Significant decrease in TRAP-positive cell formation; Affected expression of TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5) | semanticscholar.org |

| N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz) | Bone marrow-derived macrophages (BMMs) | TRAP staining | Strong inhibitory effect on osteoclastogenesis | nih.gov |

The functional consequences of the molecular interactions of these acetamide derivatives have been further characterized in model biological systems. In the context of osteoclast function, a critical aspect is the formation of the F-actin ring, a structure essential for bone resorption. mdpi.com

It was demonstrated that PPOA-N-Ac-2-Cl disrupts the formation of the F-actin ring and attenuates bone resorption in a dose-dependent manner. semanticscholar.org Similarly, NAPMA treatment led to a decrease in bone resorption and actin ring formation. mdpi.comnih.gov These findings functionally link the inhibition of osteoclast differentiation observed in cell-based assays to a reduction in the primary function of these cells.

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy

The biological activity of phenoxyacetamide derivatives is significantly influenced by the nature and position of substituents on both the aromatic ring and the acetamide nitrogen. While specific structure-activity relationship (SAR) data for this compound is not extensively documented in publicly available research, analysis of related analogs, particularly in the field of herbicidal chemistry, provides valuable insights into the key structural features governing their efficacy.

Systematic modifications of the phenoxyacetamide scaffold have revealed that the electronic and steric properties of the substituents play a crucial role. For instance, in a series of (E)- and (Z)-N-alkyl-alpha,beta-dimethylcinnamamides, which share the amide functional group, substitution on the phenyl ring demonstrated that electron-withdrawing groups tend to increase anticonvulsant activity, while electron-donating groups reduce it. nih.gov This suggests that the electronic environment of the aromatic ring is a key determinant of biological interaction.

In the context of herbicidal phenoxyacetamides, research has shown that substitutions on the phenoxy ring are critical for activity. For example, studies on 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ones, which contain a phenoxyacetyl moiety, indicated that a combination of specific substituents on the phenoxy ring (X and Y) and the alkyl chain (R) could significantly enhance herbicidal activity. fao.org In a study of N-(phenylalkyl)cinnamides, which are structurally related, specific substitutions led to potent and selective antagonism of NMDA receptor subtypes. researchgate.net

The N-substituents on the acetamide group also profoundly impact biological activity. In a series of 2-substituted-((N, N-disubstituted)-1, 3-benzoxazole)-5-carboxamides, different secondary amines used for the N,N-disubstitution resulted in varying anti-inflammatory activities. nih.gov This highlights the importance of the steric and electronic properties of the N-substituents in modulating the interaction with biological targets.

The following interactive data tables summarize SAR findings from studies on related phenoxyacetamide and cinnamamide (B152044) derivatives, which can provide an inferential basis for understanding the potential SAR of this compound.

Table 1: SAR of (E)-N-alkyl-alpha,beta-dimethylcinnamamide Derivatives (Anticonvulsant Activity)

| Phenyl Ring Substituent | Effect on Anticonvulsant Activity |

| Electron-donating groups | Reduced activity |

| Electron-withdrawing groups | Increased activity |

Data inferred from a study on cinnamamide derivatives, suggesting the influence of electronic properties of the aromatic ring on biological activity. nih.gov

Table 2: SAR of 2-(Substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one Derivatives (Herbicidal Activity)

| Moiety | Influence on Herbicidal Activity |

| Phosphorus-containing heterocyclic ring | Favorable effect |

| Combination of X, Y on phenoxy ring and R on alkyl chain | Can further increase activity |

Data from a study on phenoxyacetate (B1228835) derivatives, indicating the importance of multiple structural features for herbicidal efficacy. fao.org

Mechanistic Characterization of Biological Processes (e.g., Bioreductive Metabolism)

The N,N-dimethylamino group is a common functional group in many xenobiotics and is known to undergo oxidative N-dealkylation. nih.govencyclopedia.pubsemanticscholar.org This process is primarily mediated by cytochrome P450 (CYP) enzymes. The metabolic cascade typically involves the sequential removal of the methyl groups. nih.govencyclopedia.pub The first step is the hydroxylation of one of the N-methyl groups to form an unstable N-hydroxymethyl intermediate. This intermediate then spontaneously decomposes to yield the N-desmethyl metabolite (N-methyl-2-(2-methylphenoxy)acetamide) and formaldehyde. nih.govencyclopedia.pub The resulting secondary amide can then undergo further N-demethylation to the primary amide (2-(2-methylphenoxy)acetamide).

Another potential metabolic pathway for tertiary amines is N-oxidation, which is catalyzed by flavin-containing monooxygenases (FMOs). nih.govencyclopedia.pub This reaction would lead to the formation of an N-oxide metabolite. The relative contribution of N-dealkylation versus N-oxidation can vary depending on the specific compound and the expression levels of CYP and FMO enzymes in the metabolizing tissue.

While the term "bioreductive metabolism" often refers to the reduction of nitro groups or quinones, the amide bond itself is generally resistant to reduction in biological systems. However, some enzymatic systems are capable of amide bond hydrolysis. researchgate.net The reduction of amides to amines is a chemically challenging transformation that typically requires strong reducing agents like lithium aluminum hydride and is not a common biological process. libretexts.org There is growing interest in the biocatalytic reduction of amides, but this is primarily in the context of synthetic applications rather than in vivo metabolism. manchester.ac.uknih.govntu.edu.sg Therefore, the bioreductive metabolism of the amide bond in this compound is considered a minor or unlikely pathway compared to oxidative N-dealkylation.

The phenoxy moiety may also undergo metabolic transformations, such as aromatic hydroxylation, which is another common CYP-mediated reaction.

Table 3: Predicted Metabolic Pathways of this compound

| Metabolic Reaction | Enzyme Family | Predicted Metabolite(s) |

| Oxidative N-Demethylation | Cytochrome P450 (CYP) | N-methyl-2-(2-methylphenoxy)acetamide, 2-(2-methylphenoxy)acetamide, Formaldehyde |

| N-Oxidation | Flavin-containing Monooxygenase (FMO) | This compound N-oxide |

| Aromatic Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated derivatives on the phenoxy ring |

This table is based on established metabolic pathways for N,N-dimethylamides and phenoxy compounds. nih.govencyclopedia.pubsemanticscholar.org

Advanced Analytical Methodologies for N,n Dimethyl 2 2 Methylphenoxy Acetamide

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For N,N-dimethyl-2-(2-methylphenoxy)acetamide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a powerful technique for the separation and quantification of non-volatile or thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is generally suitable for this compound due to its moderate polarity.

Method development would involve the systematic optimization of several key parameters to achieve adequate resolution, peak shape, and analysis time. A typical starting point for method development is based on methods for similar N,N-disubstituted acetamides and phenoxy compounds.

Table 1: Proposed HPLC Method Parameters for this compound Analysis

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile and Water (e.g., 50:50 v/v) | A common solvent mixture for RP-HPLC, the ratio can be adjusted to optimize retention time. The addition of a buffer like phosphate (B84403) or acetate (B1210297) can improve peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and column efficiency. |

| Column Temperature | 25-30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection | UV at ~270 nm | The aromatic ring and carbonyl group in the molecule are expected to show significant UV absorbance. The optimal wavelength should be determined by running a UV scan of the analyte. |

| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |

Gas Chromatography (GC) Method Development

GC is an ideal technique for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis. The development of a robust GC method requires careful selection of the column, temperature program, and detector. drawellanalytical.comgentechscientific.comopenaccessjournals.comnumberanalytics.comomicsonline.org

Table 2: Proposed GC Method Parameters for this compound Analysis

| Parameter | Recommended Condition | Rationale |

| Column | Capillary column with a mid-polarity stationary phase (e.g., 5% phenyl polysiloxane) | Offers good selectivity for aromatic compounds. |

| Carrier Gas | Helium or Nitrogen | Inert gases commonly used in GC. |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample without thermal degradation. |

| Oven Program | Initial temp: 150°C, hold 1 min; Ramp: 10°C/min to 280°C, hold 5 min | A temperature gradient allows for the separation of impurities with different boiling points. |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds. |

| Injection Mode | Split or Splitless | The choice depends on the sample concentration. Splitless mode is used for trace analysis. |

Chiral Chromatography for Enantiomeric Separation (if applicable)

As this compound does not possess a chiral center, enantiomeric separation is not applicable. However, if a chiral derivative were to be synthesized, chiral chromatography would be essential. Chiral separation can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive. nih.govsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds. windows.netmdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. sigmaaldrich.com

Coupled Analytical Techniques (e.g., GC-MS, LC-MS/MS)

Coupling chromatographic techniques with mass spectrometry provides a powerful tool for both qualitative and quantitative analysis, offering high sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of MS. The mass spectrometer would be operated in electron ionization (EI) mode, which would generate a reproducible fragmentation pattern for this compound. This "fingerprint" allows for confident identification of the compound. The fragmentation would likely involve cleavage of the ether bond and fragmentation of the acetamide (B32628) side chain. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For enhanced selectivity and sensitivity, LC-MS/MS is the technique of choice. pnrjournal.com In this method, the HPLC system is coupled to a tandem mass spectrometer. Using electrospray ionization (ESI) in the positive ion mode, the precursor ion of this compound would be selected and fragmented to produce specific product ions. Monitoring these specific transitions (Multiple Reaction Monitoring - MRM) allows for highly selective quantification, even in complex matrices. edqm.eu

Spectrophotometric Quantification Approaches (e.g., UV-Vis)

UV-Visible spectrophotometry is a simple and cost-effective method for the quantification of compounds that absorb light in the UV-Vis region. This compound contains a phenyl ring and a carbonyl group, which are chromophores that absorb UV radiation. A UV-Vis spectrum of the compound in a suitable solvent (e.g., ethanol (B145695) or methanol) would be recorded to determine the wavelength of maximum absorbance (λmax), which is expected to be around 270 nm, similar to other phenoxy compounds. nist.govresearchgate.net A calibration curve of absorbance versus concentration can then be constructed to quantify the compound in solutions.

Method Validation and Quality Control for Analytical Procedures

To ensure that an analytical method is reliable, accurate, and reproducible, it must be validated. researchgate.netscielo.brslideshare.net The validation of the HPLC and GC methods for this compound should be performed in accordance with the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. scielo.br

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established over a defined range. jocpr.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies. jocpr.compharmacophorejournal.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). jocpr.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. scielo.br

Table 3: Typical Acceptance Criteria for HPLC/GC Method Validation

| Validation Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2.0% |

| Robustness | System suitability parameters should pass under varied conditions. |

Quality control (QC) samples should be analyzed at regular intervals during routine analysis to ensure the continued performance of the analytical method. drawellanalytical.comgentechscientific.com

Environmental Behavior and Impact Assessment of N,n Dimethyl 2 2 Methylphenoxy Acetamide

Environmental Fate and Persistence Studies

The environmental fate of a chemical compound is dictated by its physical and chemical properties. For N,N-dimethyl-2-(2-methylphenoxy)acetamide, understanding its likely distribution and persistence in various environmental compartments is essential for a comprehensive impact assessment.

Based on the behavior of its structural analog, N,N-dimethylacetamide (DMAc), it is anticipated that this compound, if released into the environment, would primarily partition to water or soil, depending on the medium of release. canada.ca Fugacity modeling of DMAc suggests that its environmental distribution is heavily influenced by the compartment into which it is introduced. canada.ca

In the atmosphere, the persistence of such compounds is expected to be limited. For instance, DMAc has an estimated empirical half-life of about one day due to photodegradation by atmospheric oxidation. canada.ca The primary mechanism for its removal from the air is expected to be reactions with hydroxyl radicals. canada.ca Direct photolysis or reactions with other photo-oxidative species like ozone are considered less significant degradation pathways. canada.ca

Regarding its persistence in other environmental matrices, DMAc is not considered to be persistent. canada.ca This suggests that this compound may also exhibit limited persistence in the environment.

Table 1: Environmental Fate and Persistence Data for N,N-dimethylacetamide (DMAc) (Proxy for this compound)

| Property | Value/Description | Reference |

| Primary Environmental Compartment | Water or Soil | canada.ca |

| Atmospheric Half-Life | ~1 day (photodegradation) | canada.ca |

| Primary Atmospheric Degradation Pathway | Reaction with hydroxyl radicals | canada.ca |

| Persistence Classification | Not considered persistent | canada.ca |

Degradation Kinetics and Metabolite Identification in Environmental Matrices

The degradation of this compound in the environment would likely proceed through various biotic and abiotic pathways, leading to the formation of several intermediate metabolites.

Studies on the photocatalytic oxidation of the proxy compound, DMAc, in aqueous solutions have shown that it can be degraded into smaller organic molecules, which are further mineralized to carbon dioxide and nitrate (B79036) ions. researchgate.net The degradation of DMAc has been observed to follow pseudo-first-order kinetics. researchgate.net

During the degradation of DMAc, several intermediate products have been identified, suggesting a stepwise breakdown of the molecule. These intermediates include N-methyl-N-hydroxymethylacetamide, N-methylacetamide, N-hydroxymethylacetamide, and acetamide (B32628). researchgate.net Similarly, the biodegradation of other chloroacetamide herbicides, which share some structural similarities, results in a variety of transformation products. nih.govnih.gov For instance, the degradation of alachlor (B1666766) can produce metabolites such as 1-chloroacetyl, 2,3-dihydro-7-ethylindole, and N-(2,6-diethylphenyl)-methyleneamine through microbial action. nih.gov

Given these precedents, it is plausible that the degradation of this compound would involve the cleavage of the ether linkage and the demethylation of the amide group, leading to the formation of 2-methylphenol and N,N-dimethylacetamide, which would then undergo further degradation.

Table 2: Potential Degradation Metabolites of N,N-dimethylacetamide (DMAc) in Environmental Matrices (Proxy for this compound)

| Parent Compound | Potential Metabolites | Reference |

| N,N-dimethylacetamide (DMAc) | N-methyl-N-hydroxymethylacetamide, N-methylacetamide, N-hydroxymethylacetamide, Acetamide | researchgate.net |

Bioaccumulation Potential

Bioaccumulation, the process by which a chemical substance is absorbed by an organism from its environment and concentrated in its tissues, is a key consideration in environmental risk assessment. The bioaccumulation potential of a compound is often estimated using its octanol-water partition coefficient (Log K_ow).

For the proxy compound, DMAc, experimental and modeled Log K_ow values are low, suggesting a low potential for bioaccumulation in the environment. canada.ca The Log P (a measure of the octanol-water partition coefficient) for DMAc is reported to be -0.77 at 25°C. chemicalbook.com This low value indicates that the compound is hydrophilic and is less likely to accumulate in the fatty tissues of organisms.

Consequently, this compound, despite the presence of a phenoxy group which would increase its lipophilicity compared to DMAc, may still exhibit a relatively low to moderate bioaccumulation potential. However, without experimental data for the specific compound, this remains an estimation.

Table 3: Bioaccumulation Potential Data for N,N-dimethylacetamide (DMAc) (Proxy for this compound)

| Parameter | Value | Reference |

| Log P (Octanol-Water Partition Coefficient) | -0.77 at 25°C | chemicalbook.com |

| Bioaccumulation Potential | Low | canada.ca |

Ecotoxicological Considerations in Non-Target Organisms

Based on studies of the proxy compound DMAc, the acute toxicity to aquatic organisms is low. canada.ca Most studies report EC50 (median effective concentration) and LC50 (median lethal concentration) values greater than 500 mg/L and as high as 13,300 mg/L for certain aquatic species. canada.ca This indicates that the substance is not highly hazardous to aquatic life. canada.ca

However, it is important to recognize that pesticides, in general, can have negative effects on a wide range of non-target species, including invertebrates and microorganisms, affecting their growth, reproduction, and behavior. nih.gov For instance, some herbicides have been shown to be toxic to beneficial insects that act as natural pest control agents. beyondpesticides.org The introduction of a phenoxy group in this compound, a common feature in many herbicides, suggests that its ecotoxicological profile might be different from that of DMAc and warrants specific investigation.

Risk Assessment Frameworks for Environmental Exposure

Environmental risk assessment frameworks for chemical substances typically involve a tiered approach that considers the compound's persistence, bioaccumulation potential, and toxicity.

Regulatory agencies like the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) have established frameworks for evaluating the risks of chemicals. nbinno.com These frameworks would be applicable to this compound and would require the submission of extensive data on its environmental fate, ecotoxicity, and potential for exposure. Given the lack of specific data for this compound, a comprehensive risk assessment would necessitate new studies to fill these knowledge gaps.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N,N-dimethyl-2-(2-methylphenoxy)acetamide, and what critical reaction conditions influence yield?

- Methodology : The compound can be synthesized via a two-step process:

Alkylation : React 2-methylphenol with chloroacetamide derivatives (e.g., ethyl chloroacetate) in a polar aprotic solvent (e.g., DMF) using a base (e.g., K₂CO₃) to form 2-(2-methylphenoxy)acetamide intermediates .

N,N-Dimethylation : Treat the intermediate with methyl iodide (CH₃I) in the presence of a strong base (e.g., NaH) to introduce dimethyl groups .

- Key Conditions :

- Temperature: 60–80°C for alkylation; room temperature for methylation.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water).

- Yield Optimization : Excess methyl iodide (2.5 eq.) and anhydrous conditions prevent side reactions like hydrolysis .

Q. How can spectroscopic techniques (NMR, FTIR) distinguish this compound from structurally similar acetamides?

- NMR Analysis :

- ¹H NMR : A singlet at δ 2.9–3.1 ppm (N,N-dimethyl groups), a triplet for the acetamide methylene (δ 4.2–4.4 ppm), and aromatic protons (δ 6.8–7.2 ppm) from the 2-methylphenoxy group .

- ¹³C NMR : Peaks at δ 38–40 ppm (N-CH₃), δ 170–172 ppm (C=O), and δ 115–155 ppm (aromatic carbons) .

- FTIR : Strong C=O stretch at ~1650 cm⁻¹, C-O-C (ether) at ~1250 cm⁻¹, and N-CH₃ bending at ~1450 cm⁻¹ .

Q. What solubility and stability profiles are critical for handling this compound in aqueous vs. organic media?

- Solubility :

- High in polar aprotic solvents (DMF, DMSO) and moderate in ethanol; low in water (<1 mg/mL at 25°C) .

- Stability :

- Hydrolytically stable at pH 5–7; degrades under strong acidic/basic conditions (pH <2 or >10). Store at –20°C in inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the bioactive conformation of this compound?

- DFT Analysis :

- Optimize geometry at the B3LYP/6-31G(d) level to calculate bond angles, charge distribution, and frontier molecular orbitals (HOMO-LUMO gap ~5 eV indicates moderate reactivity) .

- Molecular Docking :

- Dock into protein targets (e.g., GABAₐ receptors) using AutoDock Vina. The phenoxy group shows π-π stacking with Phe residues, while the acetamide forms hydrogen bonds with Thr/Ser side chains .

- Validation : Compare computed binding affinities with experimental IC₅₀ values from radioligand assays .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Case Study : Discrepancies in IC₅₀ values for acetylcholinesterase inhibition (e.g., 10 µM vs. 50 µM across studies).

- Resolution :

Standardize Assays : Use identical enzyme sources (e.g., human recombinant vs. rat brain extracts) and buffer conditions (pH 7.4, 25°C) .

Orthogonal Validation : Confirm activity via fluorescence-based assays and molecular dynamics simulations .

- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers due to impurities or solvent effects .

Q. How does substituent variation on the phenoxy ring influence the compound’s pharmacokinetic properties?

- SAR Study :

- Electron-Withdrawing Groups (e.g., -NO₂): Increase metabolic stability (t₁/₂ >4 h in liver microsomes) but reduce solubility.

- Electron-Donating Groups (e.g., -OCH₃): Enhance solubility but accelerate CYP450-mediated oxidation .

- Data Table :

| Substituent | LogP | t₁/₂ (h, microsomes) | Solubility (µg/mL) |

|---|---|---|---|

| -H | 2.1 | 3.2 | 12 |

| -OCH₃ | 1.8 | 2.5 | 45 |

| -NO₂ | 2.5 | 4.8 | 8 |

Q. What crystallographic techniques validate the solid-state structure of this compound?

- Single-Crystal XRD :

- Grow crystals via slow evaporation (solvent: ethyl acetate/hexane).

- Space group: P2₁/c; unit cell parameters: a=8.2 Å, b=12.5 Å, c=10.3 Å, β=90° .

- Key Interactions: C-H···O hydrogen bonds between acetamide C=O and methylphenoxy H atoms stabilize the lattice .

Methodological Notes

- Contradiction Management : Conflicting bioactivity data often arise from assay variability. Use standardized protocols (e.g., OECD guidelines) and replicate experiments in triplicate .

- Advanced Characterization : Combine XRD with Hirshfeld surface analysis to map non-covalent interactions critical for crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.